Repinotan

Description

This compound is a small molecule drug with a maximum clinical trial phase of II.

Structure

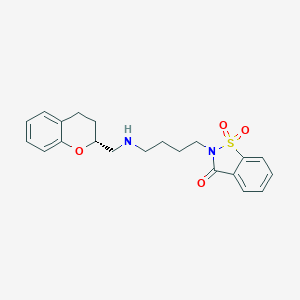

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methylamino]butyl]-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c24-21-18-8-2-4-10-20(18)28(25,26)23(21)14-6-5-13-22-15-17-12-11-16-7-1-3-9-19(16)27-17/h1-4,7-10,17,22H,5-6,11-15H2/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYBFMRFXNDIPO-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2O[C@H]1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162857 | |

| Record name | Repinotan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144980-29-0 | |

| Record name | Repinotan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144980-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Repinotan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144980290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Repinotan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06506 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Repinotan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REPINOTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05PB82Z52L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Repinotan's Mechanism of Action in Neuronal Hyperpolarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Repinotan (also known as BAY x 3702) is a high-affinity, selective full agonist for the serotonin 1A (5-HT1A) receptor. Its primary mechanism of action in achieving neuronal hyperpolarization is through the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. This activation leads to an efflux of potassium ions, moving the neuron's membrane potential further from the threshold for firing an action potential. The resulting hyperpolarization has a significant inhibitory effect on neuronal activity, including a reduction in neuronal firing rates and a decrease in the release of neurotransmitters such as glutamate.[1][2][3][4][5] This guide provides an in-depth technical overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.

Core Mechanism: 5-HT1A Receptor Activation and GIRK Channel Gating

This compound exerts its effects by binding to both presynaptic and postsynaptic 5-HT1A receptors, which are G protein-coupled receptors (GPCRs) of the Gi/o family. The binding of this compound initiates a conformational change in the receptor, leading to the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. The liberated Gβγ subunit then directly binds to and activates GIRK channels, which are key effectors in this signaling cascade.

The activation of GIRK channels increases the permeability of the neuronal membrane to potassium ions (K+). This increased K+ conductance drives the membrane potential towards the equilibrium potential for potassium, resulting in hyperpolarization. This hyperpolarized state makes the neuron less likely to fire an action potential in response to excitatory stimuli, thus exerting an inhibitory influence on neuronal circuits.

Signaling Pathway Diagram

Caption: this compound-induced signaling cascade leading to neuronal hyperpolarization.

Quantitative Data

The following tables summarize the available quantitative data for this compound's interaction with the 5-HT1A receptor and its functional consequences.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Species | Preparation | Radioligand | pKi | Ki (nM) | Reference |

| This compound (BAY x 3702) | 5-HT1A | Rat | Cortical Membranes | [³H]8-OH-DPAT | >10 | <0.1 |

Note: A higher pKi value indicates a higher binding affinity.

Table 2: Functional Activity at 5-HT1A Receptors

| Compound | Assay | Preparation | Parameter | Value | Reference |

| This compound (BAY x 3702) | [³⁵S]GTPγS Binding | Rat Hippocampal Membranes | Emax | ~50% (relative to 5-HT) |

Note: The Emax value suggests that this compound is a partial agonist in this functional assay.

Table 3: In Vivo Electrophysiological and Neurochemical Effects

| Compound | Administration | Dose | Effect | Brain Region | Species | Reference |

| This compound (BAY x 3702) | i.v. | 0.25-4 µg/kg | Suppression of neuronal firing | Dorsal Raphe Nucleus | Rat | |

| This compound (BAY x 3702) | s.c. | 10-100 µg/kg | Dose-dependent reduction of 5-HT output | Dorsal Raphe, Median Raphe, Dorsal Hippocampus, Medial Prefrontal Cortex | Rat |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of 5-HT1A receptor agonists like this compound.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the 5-HT1A receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT1A receptor.

Materials:

-

Membrane Preparation: Rat cortical or hippocampal tissue, or cells expressing recombinant 5-HT1A receptors.

-

Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).

-

Non-specific Binding Control: 5-HT (Serotonin) or another high-affinity 5-HT1A ligand at a high concentration (e.g., 10 µM).

-

Test Compound: this compound or other compounds of interest.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane preparation + [³H]8-OH-DPAT.

-

Non-specific Binding: Membrane preparation + [³H]8-OH-DPAT + high concentration of non-labeled 5-HT.

-

Competitive Binding: Membrane preparation + [³H]8-OH-DPAT + varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology for Measuring Neuronal Hyperpolarization

This protocol outlines the whole-cell patch-clamp technique in current-clamp mode to measure changes in the membrane potential of a neuron in response to a drug application.

Objective: To directly measure the change in membrane potential (hyperpolarization) induced by a 5-HT1A agonist.

Materials:

-

Brain Slices: Acutely prepared brain slices containing the neurons of interest (e.g., from the dorsal raphe nucleus or hippocampus).

-

Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): NaCl, KCl, CaCl₂, MgCl₂, NaH₂PO₄, NaHCO₃, and glucose, continuously bubbled with 95% O₂ / 5% CO₂.

-

Internal Pipette Solution: Containing (in mM): K-gluconate or K-methylsulfate, KCl, HEPES, EGTA, Mg-ATP, and Na-GTP, with pH and osmolarity adjusted.

-

Patch Pipettes: Pulled from borosilicate glass capillaries (resistance 3-7 MΩ).

-

Patch-clamp amplifier and data acquisition system.

-

Microscope with DIC optics.

-

Micromanipulators.

-

Perfusion system.

-

Test Compound: this compound or other agonists.

Procedure:

-

Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare acute slices (e.g., 250-350 µm thick) using a vibratome in ice-cold aCSF.

-

Slice Recovery: Incubate the slices in oxygenated aCSF at 32-34°C for at least 30 minutes, and then at room temperature until use.

-

Recording: Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a constant flow rate.

-

Patching: Under visual guidance, approach a neuron with a patch pipette filled with internal solution. Apply gentle positive pressure. Once in close proximity to the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch, establishing the whole-cell configuration.

-

Current-Clamp Recording: Switch the amplifier to current-clamp mode. Record the resting membrane potential.

-

Drug Application: After obtaining a stable baseline recording, apply the test compound via the perfusion system at a known concentration.

-

Data Acquisition: Continuously record the membrane potential before, during, and after drug application.

-

Data Analysis: Measure the change in membrane potential from the baseline resting potential to the peak effect of the drug.

Experimental Workflow: Whole-Cell Patch-Clamp

Caption: Workflow for whole-cell patch-clamp recording of neuronal hyperpolarization.

Downstream Consequences of Neuronal Hyperpolarization

The primary hyperpolarizing effect of this compound triggers several significant downstream consequences:

-

Inhibition of Neuronal Firing: By moving the membrane potential further from the action potential threshold, this compound effectively reduces the spontaneous and evoked firing rate of neurons. This is particularly relevant in areas with high 5-HT1A receptor expression, such as the dorsal raphe nucleus, where it inhibits the activity of serotonin-producing neurons.

-

Reduction of Glutamate Release: Neuronal hyperpolarization can lead to a decreased release of excitatory neurotransmitters like glutamate. This is a key aspect of this compound's neuroprotective effects, as excessive glutamate release is implicated in excitotoxicity following ischemic events.

-

Modulation of Other Signaling Pathways: Beyond its direct electrophysiological effects, 5-HT1A receptor activation by this compound has been shown to influence other intracellular signaling cascades. These include effects on the anti-apoptotic protein Bcl-2, the neurotrophic factor S-100β, and Nerve Growth Factor. Furthermore, it can suppress the activity of caspase-3, a key executioner enzyme in apoptosis, through MAPK and PKCα pathways.

Conclusion

This compound's mechanism of action in inducing neuronal hyperpolarization is a well-defined process initiated by its high-affinity binding to 5-HT1A receptors. This leads to the Gβγ-mediated activation of GIRK channels, resulting in potassium efflux and subsequent membrane hyperpolarization. This fundamental action underpins its potent inhibitory effects on neuronal activity, including the suppression of neuronal firing and neurotransmitter release. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and leverage the therapeutic potential of 5-HT1A receptor agonists. Further research to delineate the precise concentration-response relationships for GIRK channel activation and membrane potential changes will provide an even more complete picture of this compound's potent neuromodulatory effects.

References

- 1. research.rug.nl [research.rug.nl]

- 2. A review of the neuroprotective properties of the 5-HT1A receptor agonist this compound HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.rug.nl [research.rug.nl]

- 4. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist this compound HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Downstream Signaling Pathways Affected by Repinotan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repinotan, a high-affinity, selective full agonist of the serotonin 1A (5-HT1A) receptor, has demonstrated significant neuroprotective properties in preclinical models of ischemic stroke and traumatic brain injury.[1][2][3][4][5] Its mechanism of action is centered on the activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), which initiates a cascade of downstream signaling events. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

While this compound showed promise in preclinical studies, it is important to note that a randomized, double-blind, placebo-controlled clinical trial did not demonstrate its efficacy in treating acute ischemic stroke. Nevertheless, the study of its signaling pathways provides valuable insights into the neuroprotective mechanisms associated with 5-HT1A receptor agonism.

Core Signaling Pathways

This compound's interaction with the 5-HT1A receptor triggers a multifaceted signaling cascade, primarily through its coupling with inhibitory G-proteins (Gαi/o). This initial event leads to the modulation of several key intracellular pathways, ultimately culminating in its observed neuroprotective effects. The principal downstream pathways affected include:

-

Inhibition of Adenylyl Cyclase: Activation of the Gαi subunit by the this compound-bound 5-HT1A receptor leads to the inhibition of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels modulates the activity of protein kinase A (PKA) and other cAMP-dependent signaling molecules.

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The dissociation of the Gβγ subunit dimer from the activated G-protein directly gates GIRK channels. This leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits neuronal firing and reduces the release of excitatory neurotransmitters like glutamate, a key mechanism underlying this compound's neuroprotective effects against excitotoxicity.

-

Modulation of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: this compound has been shown to influence the MAPK/ERK signaling cascade. This pathway plays a crucial role in cell survival and apoptosis. Activation of this pathway by this compound is linked to the suppression of caspase-3 activity, a key executioner enzyme in apoptosis.

-

Activation of the Phosphatidylinositol 3-Kinase (PI3K) / Akt Pathway: The PI3K/Akt signaling pathway is another critical pro-survival pathway activated by this compound. Akt, a serine/threonine kinase, phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell survival.

-

Regulation of Apoptotic and Neurotrophic Factors: The culmination of these signaling events leads to the modulation of key proteins involved in cell death and survival. This compound has been shown to affect the expression of the anti-apoptotic protein Bcl-2 and to suppress the activity of caspase-3. Furthermore, it has been reported to increase the release of the neurotrophic factors S-100 beta and Nerve Growth Factor (NGF).

Quantitative Data

The following tables summarize the available quantitative data on the interaction of this compound with its primary target and its effects on downstream signaling components.

| Parameter | Receptor/Protein | Species | System | Value | Reference |

| pKi | 5-HT1A Receptor | Rat | Brain Hippocampal Membranes | >10 |

| Parameter | Assay | System | Emax (% relative to 5-HT) | Reference |

| G-protein Activation | [³⁵S]GTPγS binding | Rat Brain Hippocampal Membranes | ~50% |

| Parameter | Model | Treatment | Effect | Reference |

| Neuroprotection | Permanent Middle Cerebral Artery Occlusion (Rat) | 3 µg/kg IV bolus | 73% reduction in infarct volume | |

| Permanent Middle Cerebral Artery Occlusion (Rat) | 3 and 10 µg/kg/hr IV infusion | 65% reduction in infarct volume | ||

| Permanent Middle Cerebral Artery Occlusion (Rat) | 10 µg/kg/hr (delayed 5 hrs) | 43% reduction in infarct volume | ||

| Transient Middle Cerebral Artery Occlusion (Rat) | 10 µg/kg/hr | 97% reduction in infarct volume | ||

| Transient Middle Cerebral Artery Occlusion (Rat) | 10 µg/kg/hr (delayed 5 hrs) | 81% reduction in infarct volume | ||

| Acute Subdural Hematoma (Rat) | 3 and 10 µg/kg/hr | 65% reduction in infarct volume | ||

| Acute Subdural Hematoma (Rat) | 3 µg/kg/hr (delayed 5 hrs) | 54% reduction in infarct volume |

Signaling Pathway Diagrams

Caption: Overview of this compound's initial signaling cascade.

Caption: this compound's modulation of pro-survival pathways.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's downstream signaling pathways.

5-HT1A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

Methodology: Competitive Radioligand Binding Assay

-

Receptor Source: Membranes prepared from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HeLa cells) or from brain tissue known to be rich in 5-HT1A receptors (e.g., rat hippocampus).

-

Radioligand: A high-affinity 5-HT1A receptor antagonist or agonist radiolabeled with tritium ([³H]), such as [³H]8-OH-DPAT or [³H]WAY-100635.

-

Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations like MgCl₂.

-

Procedure:

-

Membrane Preparation: Homogenize the cell or tissue source in ice-cold buffer and prepare a membrane fraction through differential centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Contains membranes and radioligand.

-

Non-specific Binding: Contains membranes, radioligand, and a high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.

-

Competition: Contains membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

G-Protein Activation Assay ([³⁵S]GTPγS Binding)

Objective: To measure the ability of this compound to activate G-proteins coupled to the 5-HT1A receptor.

Methodology: [³⁵S]GTPγS Binding Assay

-

Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, to quantify the extent of G-protein activation.

-

Materials:

-

Membranes expressing the 5-HT1A receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay buffer (e.g., Tris-HCl with MgCl₂ and NaCl).

-

-

Procedure:

-

Assay Setup: In a 96-well plate, combine membranes, a fixed concentration of GDP, and varying concentrations of this compound.

-

Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, similar to the receptor binding assay.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the this compound concentration to generate a dose-response curve and determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect).

-

ERK1/2 Phosphorylation Assay

Objective: To quantify the effect of this compound on the phosphorylation of ERK1/2.

Methodology: Western Blotting

-

Cell Culture and Treatment: Culture cells expressing 5-HT1A receptors (e.g., HEK293 or neuronal cell lines) and treat them with varying concentrations of this compound for different time points.

-

Procedure:

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Normalization: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

Densitometry Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software. Express the results as the ratio of p-ERK1/2 to total ERK1/2.

-

Caspase-3 Activity Assay

Objective: To measure the effect of this compound on the activity of caspase-3.

Methodology: Colorimetric or Fluorometric Assay

-

Principle: These assays utilize a synthetic peptide substrate that is specifically cleaved by active caspase-3. The substrate is conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC). Cleavage of the substrate releases the chromophore or fluorophore, which can be quantified.

-

Procedure:

-

Sample Preparation: Prepare cell lysates from cells treated with or without this compound in the presence of an apoptotic stimulus (e.g., staurosporine).

-

Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA or DEVD-AMC).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement:

-

Colorimetric: Measure the absorbance at 405 nm using a microplate reader.

-

Fluorometric: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC) using a fluorescence plate reader.

-

-

Data Analysis: Compare the signal from this compound-treated samples to untreated controls to determine the percentage of inhibition of caspase-3 activity.

-

Conclusion

This compound exerts its neuroprotective effects through a complex interplay of downstream signaling pathways initiated by its agonistic activity at the 5-HT1A receptor. The primary mechanisms involve the inhibition of neuronal excitability via GIRK channel activation and the promotion of cell survival through the MAPK/ERK and PI3K/Akt pathways, leading to the inhibition of apoptotic machinery. While clinical trials have not demonstrated its efficacy in acute ischemic stroke, the detailed understanding of its molecular mechanisms continues to be of significant interest for the development of novel neuroprotective strategies targeting the 5-HT1A receptor and its downstream signaling cascades. Further research is warranted to fully elucidate the quantitative aspects of these pathways and to explore their therapeutic potential in other neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a G-Protein-Independent Activator of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Repinotan in the Modulation of Glutamate Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Repinotan (BAY x 3702) is a high-affinity, selective full agonist for the serotonin 1A (5-HT1A) receptor.[1][2] Its neuroprotective properties, particularly in the context of ischemic events such as stroke, are significantly attributed to its ability to modulate excitatory neurotransmission.[1][2] A primary mechanism underlying this neuroprotection is the reduction of glutamate release from presynaptic terminals. This guide provides an in-depth examination of the molecular mechanisms, experimental evidence, and methodologies used to characterize this compound's influence on glutamatergic systems.

Core Mechanism of Action

This compound exerts its effects by binding to and activating presynaptic 5-HT1A autoreceptors located on serotonergic neurons and, crucially for this context, on glutamatergic nerve terminals. This activation initiates a G-protein coupled signaling cascade that leads to neuronal hyperpolarization, making the neuron less likely to fire and release neurotransmitters.[1]

The key molecular events are:

-

Receptor Binding: this compound binds to the presynaptic 5-HT1A receptor.

-

G-Protein Activation: The receptor is coupled to an inhibitory G-protein (Gi/o). Binding of this compound causes the dissociation of the Gαi and Gβγ subunits.

-

Effector Modulation:

-

The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

-

The Gβγ subunit directly binds to and opens G-protein-coupled inwardly rectifying potassium (GIRK) channels.

-

-

Hyperpolarization: The opening of GIRK channels leads to an efflux of potassium ions (K+), causing the neuronal membrane to hyperpolarize (become more negative).

-

Inhibition of Neurotransmitter Release: This hyperpolarization increases the threshold required for depolarization-induced calcium (Ca2+) influx through voltage-gated calcium channels (VGCCs), which is the critical trigger for vesicular glutamate release. The reduced probability of VGCC opening results in a significant decrease in glutamate exocytosis into the synaptic cleft.

This entire process is specifically mediated by the 5-HT1A receptor, as the effects of this compound can be blocked by selective 5-HT1A receptor antagonists like WAY-100635.

Signaling Pathway Diagram

Caption: Signaling cascade of this compound-mediated inhibition of glutamate release.

Quantitative Data

The following tables summarize the key quantitative data regarding this compound's interaction with the 5-HT1A receptor and its subsequent effects.

Table 1: Receptor Binding Affinity of this compound

| Compound | Receptor | Species | pKi | Ki (nM) | Reference Tissue |

| This compound | 5-HT1A | Rat | > 10 | < 0.1 | Recombinant r5-HT1A |

pKi is the negative logarithm of the Ki value. A higher pKi indicates a stronger binding affinity.

Table 2: In Vivo Neuroprotective Efficacy of this compound

This table presents data from preclinical models of stroke, where infarct volume reduction is a key downstream indicator of reduced glutamate excitotoxicity.

| Animal Model | Treatment Protocol (Intravenous Infusion) | Delay Post-Occlusion | Infarct Volume Reduction (%) |

| Permanent MCAO (Rat) | 3 & 10 µg/kg/hour | Immediate | 65% |

| Permanent MCAO (Rat) | 10 µg/kg/hour | 5 hours | 43% |

| Transient MCAO (Rat) | 10 µg/kg/hour | Immediate | 97% |

| Transient MCAO (Rat) | 10 µg/kg/hour | 5 hours | 81% |

| Acute Subdural Hematoma (Rat) | 3 & 10 µg/kg/hour | Immediate | 65% |

| Acute Subdural Hematoma (Rat) | 3 µg/kg/hour | 5 hours | 54% |

MCAO: Middle Cerebral Artery Occlusion. Data compiled from Mauler F, Horváth E. (2005).

Detailed Experimental Protocols

The following protocols provide detailed methodologies for assessing the effect of compounds like this compound on glutamate release.

Protocol 1: Glutamate Release Assay Using Cortical Synaptosomes

This in vitro method allows for the direct measurement of glutamate release from isolated presynaptic nerve terminals.

Objective: To measure the effect of this compound on K+-evoked glutamate release from isolated rat cortical synaptosomes.

Materials:

-

Adult Wistar or Sprague-Dawley rats.

-

Sucrose solutions (0.32 M, 1.3 M).

-

HEPES-buffered medium (HBM).

-

Percoll discontinuous gradient.

-

This compound, WAY-100635, Potassium Chloride (KCl).

-

Glutamate Dehydrogenase (GDH) and NADP+.

-

Spectrofluorometer.

Methodology:

-

Synaptosome Preparation:

-

Euthanize rat according to approved animal care protocols and rapidly dissect the cerebral cortex on ice.

-

Homogenize the tissue in ice-cold 0.32 M sucrose buffer using a Dounce homogenizer (10-12 gentle strokes).

-

Centrifuge the homogenate at 3,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Carefully layer the resulting supernatant onto a discontinuous Percoll gradient.

-

Centrifuge at 32,500 x g for 7 minutes at 4°C. The synaptosomal fraction will be located at the interface.

-

Collect the synaptosomal fraction and wash by resuspending in HBM and centrifuging at 27,000 x g for 10 minutes to remove Percoll.

-

Resuspend the final synaptosomal pellet in HBM to a protein concentration of ~0.5 mg/mL.

-

-

Glutamate Release Assay (Fluorometric Method):

-

Place a 2 mL aliquot of the synaptosome suspension in a thermostated cuvette at 37°C within a spectrofluorometer.

-

Add Glutamate Dehydrogenase (20 units) and NADP+ (1 mM) to the cuvette.

-

Add different concentrations of this compound (e.g., 0.1 nM to 1 µM) to respective cuvettes for a 10-minute pre-incubation period. For antagonist studies, pre-incubate with WAY-100635 before adding this compound.

-

Establish a baseline fluorescence reading (Excitation: 340 nm, Emission: 460 nm).

-

Initiate glutamate release by adding a depolarizing concentration of KCl (e.g., 30 mM). This is known as K+-evoked release.

-

Continuously monitor the increase in NADPH fluorescence, which is directly proportional to the amount of glutamate released.

-

Calibrate the fluorescence signal by adding a known amount of glutamate at the end of each experiment.

-

Experimental Workflow Diagram: Synaptosome Assay

Caption: Workflow for measuring glutamate release from synaptosomes.

Protocol 2: In Vivo Microdialysis for Extracellular Glutamate

This in vivo technique measures neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.

Objective: To determine the effect of systemic or local this compound administration on extracellular glutamate levels in the rat hippocampus.

Materials:

-

Adult male Wistar rats.

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., 2-4 mm membrane).

-

Microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound, WAY-100635.

-

Automated fraction collector.

-

HPLC system with fluorescence detection for glutamate analysis.

Methodology:

-

Surgical Implantation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeted to the brain region of interest (e.g., hippocampus).

-

Allow the animal to recover for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, place the awake rat in a testing chamber that allows free movement.

-

Gently insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of at least 90-120 minutes.

-

Collect baseline dialysate samples every 20 minutes for at least one hour to establish stable glutamate levels.

-

-

Drug Administration and Sampling:

-

Administer this compound via the desired route (e.g., intraperitoneal injection for systemic effects, or through the dialysis probe via reverse dialysis for local effects).

-

Continue to collect dialysate fractions at regular intervals (e.g., every 20 minutes) for several hours post-administration.

-

For antagonist studies, administer WAY-100635 prior to this compound.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for glutamate concentration using HPLC with pre-column derivatization (e.g., with o-phthaldialdehyde) and fluorescence detection.

-

Express results as a percentage change from the average baseline glutamate concentration.

-

Conclusion

This compound is a potent 5-HT1A agonist that effectively modulates glutamatergic neurotransmission. Its primary mechanism involves the activation of presynaptic 5-HT1A receptors, which leads to G-protein-mediated opening of GIRK channels, subsequent neuronal hyperpolarization, and a reduction in voltage-gated calcium influx. This cascade culminates in a significant inhibition of vesicular glutamate release. This modulatory role is the cornerstone of its neuroprotective effects observed in preclinical models of ischemic injury. The experimental protocols detailed herein provide a robust framework for further investigation into the pharmacodynamics of this compound and other 5-HT1A receptor agonists in the context of glutamate modulation.

References

Preclinical Evidence for Repinotan in Traumatic Brain Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide synthesizes the available preclinical evidence for Repinotan (BAY x 3702), a selective 5-HT1A receptor agonist, in the context of traumatic brain injury (TBI). This compound has demonstrated significant neuroprotective effects in various animal models of brain injury, suggesting its potential as a therapeutic agent to mitigate secondary damage following TBI.[1][2]

Core Mechanism of Action

This compound is a potent and highly selective full agonist for the 5-hydroxytryptamine-1A (5-HT1A) receptor.[3] Its neuroprotective properties are primarily mediated through the activation of these receptors, which are abundantly expressed in brain regions critical for learning and memory, such as the cortex and hippocampus.[4] The proposed mechanisms include:

-

Neuronal Hyperpolarization: Activation of pre- and post-synaptic 5-HT1A receptors leads to the opening of G protein-coupled inwardly rectifying K+ channels.[1] This causes neuronal hyperpolarization, which in turn inhibits neuron firing.

-

Reduced Excitotoxicity: By inhibiting neuronal firing, this compound reduces the release of the excitatory neurotransmitter glutamate, protecting neurons from overexcitation and subsequent cell death.

-

Modulation of Apoptotic Pathways: Studies indicate that this compound may also exert its neuroprotective effects by suppressing the activity of caspase-3, a key enzyme in the apoptotic cascade, through the MAPK and PKCα pathways. It has also been shown to affect the death-inhibiting protein Bcl-2.

These actions collectively contribute to the attenuation of secondary brain damage that occurs in the hours and days following the initial traumatic insult.

Quantitative Data from Preclinical TBI Models

The following tables summarize the quantitative outcomes from key preclinical studies investigating this compound in animal models of TBI.

Table 1: Efficacy of this compound in an Acute Subdural Hematoma Model in Rats

| Dosage (Intravenous Infusion) | Reduction in Infarct Volume (Treatment start: immediate) | Reduction in Infarct Volume (Treatment start: 5 hours post-injury) | Reference |

| 3 µg/kg/h | 65% | 54% | |

| 10 µg/kg/h | 65% | 43% |

Table 2: Efficacy of this compound in a Controlled Cortical Impact (CCI) Model in Rats

| Dosage (Intravenous Infusion) | Duration | Outcome Measure | Result | Reference |

| 10 µg/kg/h | 4 hours (starting 5 min post-injury) | Cortical Tissue Damage Volume | ~19% reduction vs. vehicle | |

| 10 µg/kg/h | 4 hours (starting 5 min post-injury) | Hippocampal CA1 & CA3 Neurons | Increased number of intact neurons | |

| 10 µg/kg/h | 4 hours (starting 5 min post-injury) | Spatial Learning (Water Maze Task) | Significant attenuation of deficits |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are protocols for the primary TBI models used to evaluate this compound.

Acute Subdural Hematoma (ASDH) Model

This model simulates a focal brain injury characterized by a blood clot on the brain surface.

-

Animal Preparation: Male rats are anesthetized. Body temperature is maintained at a physiological level.

-

Surgical Procedure: A craniotomy is performed over the parietal cortex. The dura mater is opened, and a needle is used to puncture a cortical vessel to induce a hematoma.

-

Drug Administration: this compound or a vehicle solution is administered via continuous intravenous (i.v.) infusion. Treatment can be initiated immediately after the injury or after a delay (e.g., 5 hours) to assess the therapeutic window.

-

Outcome Assessment: After a set period (e.g., 48 hours), the animal is euthanized, and the brain is removed. Brain slices are stained (e.g., with TTC) to visualize and quantify the infarct volume.

Controlled Cortical Impact (CCI) Model

The CCI model is a widely used and clinically relevant model that produces a contusion-type injury with features of both focal and diffuse damage.

-

Animal Preparation: Anesthetized rats are mounted in a stereotaxic frame.

-

Surgical Procedure: A craniotomy is performed over the sensorimotor cortex. A pneumatically driven piston with a defined impactor tip is used to strike the exposed dura at a specific velocity and depth, causing a reproducible cortical contusion.

-

Drug Administration: A continuous i.v. infusion of this compound (e.g., 10 µg/kg/h) or vehicle is initiated shortly after the injury (e.g., 5 minutes post-CCI) and continued for a specified duration (e.g., 4 hours).

-

Outcome Assessment:

-

Histopathology: At a long-term endpoint (e.g., 4 weeks), brain tissue is collected and processed for histological analysis to quantify cortical tissue loss and neuronal survival in vulnerable regions like the hippocampus (CA1 and CA3 subfields).

-

Behavioral Testing: Functional outcomes are assessed using tasks such as the Morris water maze to evaluate spatial learning and memory deficits, which are common after human TBI. Vestibulomotor function can also be assessed using beam balance and beam walk tasks.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanisms and experimental processes described in this guide.

Caption: Proposed neuroprotective signaling pathway of this compound.

Caption: Typical experimental workflow for a preclinical this compound TBI study.

References

- 1. A review of the neuroprotective properties of the 5-HT1A receptor agonist this compound HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist this compound HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (BAY x 3702): a 5HT1A agonist in traumatically brain injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-hydroxytryptamine1A (5-HT1A) receptor agonists: a decade of empirical evidence supports their use as an efficacious therapeutic strategy for brain trauma - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Apoptotic Potential of Repinotan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Repinotan, a high-affinity, selective full agonist of the 5-HT1A receptor, has demonstrated significant neuroprotective properties in preclinical studies. A key aspect of its neuroprotective mechanism is the inhibition of apoptosis, or programmed cell death, a critical factor in the pathophysiology of neurodegenerative diseases and acute brain injuries. This technical guide provides an in-depth analysis of the anti-apoptotic properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Introduction

Apoptosis is a fundamental biological process essential for normal development and tissue homeostasis. However, its dysregulation in the central nervous system can lead to pathological neuronal loss in conditions such as stroke, traumatic brain injury, and neurodegenerative disorders. This compound (also known as BAY x 3702) has emerged as a promising therapeutic agent due to its ability to interfere with apoptotic cascades in neurons. This document serves as a comprehensive resource for understanding the molecular mechanisms underlying this compound's anti-apoptotic effects.

Mechanism of Anti-Apoptotic Action

This compound exerts its anti-apoptotic effects through a multi-faceted approach, primarily initiated by its agonistic activity on the 5-HT1A receptor. This interaction triggers a cascade of intracellular signaling events that converge to inhibit the apoptotic machinery. The key mechanisms identified include:

-

Modulation of the Bcl-2 Family of Proteins: this compound has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2. Bcl-2 plays a crucial role in preserving mitochondrial integrity and preventing the release of pro-apoptotic factors.

-

Inhibition of Caspase-3 Activation: A pivotal step in the execution phase of apoptosis is the activation of caspase-3. Experimental evidence indicates that this compound suppresses the activity of this key enzyme, potentially through the activation of the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C alpha (PKCα) signaling pathways.[1][2][3][4]

-

Activation of Pro-Survival Signaling Pathways: this compound activates the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, a well-established pathway that promotes cell survival and inhibits apoptosis.

-

Induction of Neurotrophic Factors: The release of S-100β, a neurotrophic factor, is enhanced by this compound. S-100β has been shown to have protective effects against apoptosis.[2]

-

Inhibition of Glutamate-Induced Excitotoxicity: By promoting neuronal hyperpolarization, this compound reduces the release of the excitatory neurotransmitter glutamate. This action indirectly mitigates excitotoxicity-induced apoptosis.

Quantitative Data on Anti-Apoptotic Effects

The anti-apoptotic efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings from these studies.

Table 1: In Vitro Anti-Apoptotic Efficacy of this compound in Neuronal Cultures

| Cell Type | Apoptotic Stimulus | This compound Concentration | Measured Apoptotic Marker | Quantitative Effect | Reference |

| Primary Hippocampal & Cortical Neurons | Staurosporine (25 nM) | 50 pM - 1 µM | Lactate Dehydrogenase (LDH) Release, Apoptotic Body Formation, DNA Fragmentation | Significant neuroprotection observed across the concentration range. | |

| Primary Chick Embryonic Neurons | Serum Deprivation | 1 µM | Apoptosis | Rescued serum-deprived neurons from apoptosis. | |

| Mixed Neuronal/Glial Cultures (Neonatal Rat Hippocampus) | Serum Deprivation | 1 µM | Apoptosis | Rescued serum-deprived neurons from apoptosis. | |

| Primary Chick Embryonic Neurons | Serum Deprivation | 1 µM | Nerve Growth Factor (NGF) Secretion | 6-fold increase in NGF secretion (in cultures with serum). |

Table 2: In Vivo Neuroprotective Effects of this compound (Indirect Evidence of Anti-Apoptosis)

| Animal Model | Injury Model | This compound Dosage | Outcome Measure | Quantitative Effect | Reference |

| Rat | Permanent Middle Cerebral Artery Occlusion (pMCAO) | 12 and 40 µg/kg (4h infusion) | Cortical Infarct Volume | 57% and 55% reduction, respectively. | |

| Rat | Transient Middle Cerebral Artery Occlusion (tMCAO) | 10 µg/kg/h | Infarct Volume | 97% reduction when administered immediately after occlusion; 81% reduction with a 5-hour delay. | |

| Rat | Acute Subdural Hematoma | 3 and 10 µg/kg/h | Infarct Volume | 65% reduction. |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for investigating the anti-apoptotic properties of this compound.

Caption: this compound's Anti-Apoptotic Signaling Pathways.

Caption: General Experimental Workflow for Apoptosis Studies.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's anti-apoptotic properties.

Cell Culture and Induction of Apoptosis

-

Cell Lines: Primary cultures of hippocampal or cortical neurons are commonly used. These are typically prepared from embryonic or neonatal rodents.

-

Culture Conditions: Neurons are maintained in appropriate culture media supplemented with serum and growth factors.

-

Induction of Apoptosis:

-

Staurosporine-Induced Apoptosis: A final concentration of 25 nM staurosporine is added to the culture medium for 24 hours.

-

Serum Deprivation: Cells are washed with serum-free medium and then incubated in a medium lacking serum for a specified period.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Fixation: Cells are fixed with a 4% paraformaldehyde solution in phosphate-buffered saline (PBS) for 15-30 minutes at room temperature.

-

Permeabilization: Cells are permeabilized with 0.1-0.25% Triton X-100 in PBS for 5-15 minutes to allow entry of the labeling reagents.

-

Labeling: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled nucleotide (e.g., Br-dUTP or FITC-dUTP) for 1-2 hours at 37°C in a humidified chamber.

-

Detection:

-

For directly labeled nucleotides (e.g., FITC-dUTP), the fluorescence can be directly visualized.

-

For indirectly labeled nucleotides (e.g., Br-dUTP), an antibody conjugate (e.g., anti-BrdU-FITC) is added and incubated for 30-60 minutes.

-

-

Counterstaining: Nuclei are often counterstained with a DNA-binding dye such as DAPI or Hoechst to visualize the total number of cells.

-

Imaging and Quantification: The percentage of TUNEL-positive cells (apoptotic cells) is determined by counting the number of labeled nuclei relative to the total number of nuclei under a fluorescence microscope.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase.

-

Cell Lysis: Treated and control cells are harvested and lysed using a specific lysis buffer to release the cellular contents, including caspases.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA or Bradford assay) to ensure equal loading.

-

Reaction Setup: A defined amount of protein lysate (e.g., 50-100 µg) is added to a microplate well containing a reaction buffer and a colorimetric caspase-3 substrate, such as DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide).

-

Incubation: The plate is incubated at 37°C for 1-2 hours, during which active caspase-3 cleaves the substrate, releasing the chromophore p-nitroanilide (pNA).

-

Measurement: The absorbance of the released pNA is measured at 405 nm using a microplate reader.

-

Data Analysis: The caspase-3 activity is proportional to the absorbance and is often expressed as a fold-change relative to the control group.

Western Blotting for Bcl-2 and Phospho-Akt

This technique is used to quantify the expression levels of specific proteins.

-

Protein Extraction and Quantification: As described in the Caspase-3 Activity Assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-Bcl-2, anti-phospho-Akt, and anti-total-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured using an imaging system.

-

Quantification: The band intensities are quantified using densitometry software. The expression of the protein of interest is typically normalized to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, the intensity of the phospho-protein band is often normalized to the intensity of the total protein band.

S-100β Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is used to measure the concentration of S-100β in cell culture supernatants or other biological fluids.

-

Plate Coating: A microplate is coated with a capture antibody specific for S-100β.

-

Sample and Standard Incubation: Cell culture supernatants and a series of S-100β standards of known concentrations are added to the wells and incubated.

-

Detection Antibody Incubation: After washing, a detection antibody, also specific for S-100β and typically conjugated to an enzyme (e.g., HRP), is added to the wells.

-

Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.

-

Measurement: The absorbance of each well is measured at a specific wavelength.

-

Quantification: The concentration of S-100β in the samples is determined by comparing their absorbance values to the standard curve generated from the standards of known concentrations.

Conclusion

This compound demonstrates robust anti-apoptotic properties through the modulation of multiple, interconnected signaling pathways. Its ability to upregulate Bcl-2, inhibit caspase-3, and activate the PI3K/Akt pathway underscores its potential as a neuroprotective agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in mitigating neuronal apoptosis in various neurological disorders. Further research focusing on the precise quantification of these effects and their translation to clinical settings is warranted.

References

- 1. The 5-HT1A receptor agonist BAY x 3702 prevents staurosporine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.rug.nl [research.rug.nl]

- 3. Neuroprotective effect of 5-HT1A receptor agonist, Bay X 3702, demonstrated in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Repinotan's Modulation of Bcl-2 and Caspase-3: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the neuroprotective effects of Repinotan, a selective 5-HT1A receptor agonist. The focus of this document is to elucidate the impact of this compound on the key apoptosis-regulating proteins, Bcl-2 and caspase-3, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mode of action. While specific quantitative data from primary studies on this compound's direct percentage modulation of Bcl-2 and caspase-3 are not publicly available in detail, this guide synthesizes the consensus from numerous scientific reviews and describes the established signaling pathways.

Executive Summary

This compound has demonstrated significant neuroprotective properties in preclinical models of ischemic stroke and traumatic brain injury.[1][2] Its mechanism of action is multifaceted, extending beyond the direct effects on neuronal hyperpolarization and glutamate release.[1][2] A critical component of its neuroprotective efficacy lies in its ability to modulate the intrinsic apoptotic pathway by upregulating the anti-apoptotic protein Bcl-2 and suppressing the activity of the executioner enzyme, caspase-3.[1] This modulation is believed to be mediated through the activation of the MAPK and PKCα signaling pathways.

This compound's Impact on Bcl-2 and Caspase-3: A Mechanistic View

This compound's neuroprotective effects are intricately linked to its ability to interfere with the cellular machinery of programmed cell death, or apoptosis. The Bcl-2 family of proteins and the caspase cascade are central to this process.

Upregulation of Anti-Apoptotic Bcl-2

Bcl-2 is a key protein that prevents the initiation of the mitochondrial pathway of apoptosis. By inhibiting the release of cytochrome c from the mitochondria, Bcl-2 effectively halts the downstream activation of caspases. Experimental studies have indicated that this compound enhances the expression or activity of Bcl-2, thereby promoting cell survival in the face of ischemic or traumatic injury.

Suppression of Pro-Apoptotic Caspase-3 Activity

Caspase-3 is a critical executioner caspase that, once activated, cleaves a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. This compound has been shown to suppress the activity of caspase-3, thus preventing the final steps of the apoptotic cascade. This inhibitory effect is a crucial aspect of its neuroprotective function.

Signaling Pathways Implicated in this compound's Action

The modulation of Bcl-2 and caspase-3 by this compound is not a direct interaction but is mediated by upstream signaling cascades initiated by the activation of the 5-HT1A receptor.

References

Methodological & Application

Repinotan in Rodent Stroke Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repinotan hydrochloride (this compound), a high-affinity, selective, and full agonist of the 5-HT1A receptor, has demonstrated significant neuroprotective effects in various preclinical rodent models of ischemic stroke.[1][2][3] Its mechanism of action is primarily attributed to the activation of 5-HT1A receptors, leading to neuronal membrane hyperpolarization and a subsequent reduction in excitotoxic glutamate release.[1][4] This document provides a comprehensive overview of this compound's dosage and administration in rodent stroke models, along with detailed protocols for key experimental procedures to facilitate further research and development.

Data Presentation: this compound Dosage and Efficacy

The following tables summarize the quantitative data on this compound's administration and its neuroprotective effects in different rodent stroke models.

Table 1: this compound Administration in Permanent Middle Cerebral Artery Occlusion (pMCAO) Models in Rats

| Dosage | Administration Route | Timing of Administration | Key Findings (Infarct Volume Reduction) |

| 3 µg/kg | Intravenous (IV) Bolus (triple) | 0, 2, and 4 hours post-occlusion | 73% reduction |

| 3 µg/kg/h | IV Infusion (4 hours) | Immediately post-occlusion | 65% reduction |

| 10 µg/kg/h | IV Infusion (4 hours) | Immediately post-occlusion | 65% reduction |

| 10 µg/kg/h | IV Infusion (4 hours) | 5 hours post-occlusion | 43% reduction |

Table 2: this compound Administration in Transient Middle Cerebral Artery Occlusion (tMCAO) Models in Rats

| Dosage | Administration Route | Timing of Administration | Key Findings (Infarct Volume Reduction) |

| 10 µg/kg/h | IV Infusion | Immediately post-occlusion | 97% reduction |

| 10 µg/kg/h | IV Infusion | 5 hours post-occlusion | 81% reduction |

Table 3: this compound Administration in Acute Subdural Hematoma (aSDH) Models in Rats

| Dosage | Administration Route | Timing of Administration | Key Findings (Infarct Volume Reduction) |

| 3 µg/kg/h | IV Infusion | Not specified | 65% reduction |

| 10 µg/kg/h | IV Infusion | Not specified | 65% reduction |

| 3 µg/kg/h | IV Infusion | 5 hours post-occlusion | 54% reduction |

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the intraluminal suture method for inducing focal cerebral ischemia.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Heating pad to maintain body temperature

-

Surgical microscope or loupes

-

Micro-surgical instruments

-

4-0 silk suture

-

4-0 nylon monofilament with a silicon-coated tip

-

Laser Doppler flowmeter (optional, to monitor cerebral blood flow)

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Place the rat in a supine position on a heating pad to maintain its body temperature at 37°C.

-

Make a midline cervical incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA and the CCA.

-

Place a temporary ligature around the origin of the ECA.

-

Make a small incision in the CCA.

-

Introduce the 4-0 nylon monofilament through the incision in the CCA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion length is typically 18-20 mm from the CCA bifurcation.

-

(Optional) Use a laser Doppler flowmeter to confirm a significant drop in cerebral blood flow, indicating successful occlusion.

-

For permanent MCAO (pMCAO), leave the filament in place. For transient MCAO (tMCAO), withdraw the filament after a defined period (e.g., 60 or 90 minutes) to allow for reperfusion.

-

Close the incision and allow the animal to recover from anesthesia.

Neurological Deficit Scoring

The Bederson score is a commonly used method to assess neurological deficits after stroke in rodents.

Procedure:

-

Observe the rat in a transparent cylinder or open field.

-

Score the animal based on the following criteria:

-

Grade 0: No observable neurological deficit.

-

Grade 1: Mild forelimb flexion.

-

Grade 2: Moderate forelimb flexion and decreased resistance to lateral push.

-

Grade 3: Severe forelimb flexion and circling behavior.

-

Infarct Volume Measurement using TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) staining is a widely used method to visualize and quantify infarct volume. Viable tissue with intact mitochondrial dehydrogenase activity stains red, while infarcted tissue remains unstained (white).

Materials:

-

2% TTC solution in phosphate-buffered saline (PBS)

-

Brain matrix

-

Scalpel or razor blades

-

Digital camera and image analysis software (e.g., ImageJ)

Procedure:

-

At a predetermined time point after MCAO (e.g., 24 or 48 hours), deeply anesthetize the rat and perfuse transcardially with saline.

-

Carefully remove the brain and place it in a cold brain matrix.

-

Slice the brain into 2 mm coronal sections.

-

Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.

-

Transfer the stained slices to a 10% formalin solution for fixation.

-

Capture high-resolution images of the stained brain slices.

-

Use image analysis software to measure the area of the infarct (white tissue) and the total area of the hemisphere for each slice.

-

Calculate the infarct volume by summing the infarct area of each slice and multiplying by the slice thickness (2 mm). To correct for edema, the infarct volume can be calculated as: (Volume of the contralateral hemisphere) - (Volume of the non-infarcted ipsilateral hemisphere).

Visualizations

References

- 1. research.rug.nl [research.rug.nl]

- 2. Neuroprotective efficacy of this compound HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist this compound HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.rug.nl [research.rug.nl]

Preparing Repinotan Solutions for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repinotan hydrochloride is a potent and highly selective full agonist of the serotonin 5-HT1A receptor.[1] Its neuroprotective properties have been investigated in various models of neuronal injury.[2][3][4] These application notes provide detailed protocols for the preparation of this compound solutions for in vitro cell culture experiments, ensuring reproducibility and optimal experimental outcomes. The document outlines the mechanism of action of this compound, provides quantitative data for experimental design, and includes detailed experimental protocols and visualizations of the relevant signaling pathway and experimental workflow.

Mechanism of Action

This compound exerts its neuroprotective effects primarily through the activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR).[1] The 5-HT1A receptor is coupled to inhibitory G-proteins (Gαi/o). Upon activation by this compound, the subsequent signaling cascade leads to neuronal hyperpolarization, primarily through the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This hyperpolarization reduces neuronal excitability and inhibits the release of glutamate, a key neurotransmitter involved in excitotoxicity.

Furthermore, this compound has been shown to modulate several downstream signaling pathways that contribute to its neuroprotective effects. These include the activation of the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C alpha (PKCα) pathways, which can lead to the suppression of caspase-3 activity, a key enzyme in the apoptotic cascade. This compound also influences the expression of the anti-apoptotic protein Bcl-2 and modulates the levels of neurotrophic factors such as S-100β and Nerve Growth Factor (NGF).

Quantitative Data Summary

The following table summarizes key quantitative data for the use of this compound in cell culture experiments.

| Parameter | Value | Cell Type/System | Reference |

| Receptor Binding Affinity (Ki) | |||

| 0.19 nM | Calf Hippocampus | ||

| 0.25 nM | Rat and Human Cortex | ||

| 0.59 nM | Rat Hippocampus | ||

| Effective In Vitro Concentration Range | |||

| Inhibition of Neuronal Firing | As low as 1 nM | Dorsal Root Ganglion Neurons | |

| Neuroprotection against Staurosporine-induced Apoptosis | 50 pM - 1 µM | Rat Cortical and Hippocampal Neurons | |

| Reduction of Glutamate-induced Excitotoxicity | 0.1 µM - 1 µM | Hippocampal Cells | |

| Inhibition of Potassium-stimulated Glutamate Release | 5 µM - 10 µM (maximal inhibition) | Hippocampal Cells | |

| Solubility | |||

| DMSO | ≥ 2.5 mg/mL (5.72 mM) | - | |

| Stock Solution Storage | |||

| -80°C | Up to 6 months | - | |

| -20°C | Up to 1 month | - | |

| Recommended Final DMSO Concentration in Culture | ≤ 0.5% (ideally ≤ 0.1%) | Various cell lines |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound hydrochloride in dimethyl sulfoxide (DMSO).

Materials:

-

This compound hydrochloride powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or glass vials

-

Vortex mixer

-

Calibrated pipettes and sterile, filtered pipette tips

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound hydrochloride powder. For a 10 mM stock solution, you will need approximately 4.37 mg of this compound HCl (Molecular Weight: 436.95 g/mol ) for every 1 mL of DMSO.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound hydrochloride powder in a sterile amber vial.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

-

10 mM this compound stock solution in DMSO (from Protocol 1)

-

Pre-warmed, complete cell culture medium appropriate for your cell type

-

Sterile conical tubes or microcentrifuge tubes

-

Calibrated pipettes and sterile, filtered pipette tips

Procedure:

-

Determine Final Concentration: Decide on the final concentrations of this compound you wish to test in your experiment based on the data provided in the quantitative summary table and your specific experimental goals.

-

Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound when adding the DMSO stock directly to the aqueous culture medium, it is recommended to perform an intermediate dilution. For example, first, dilute the 10 mM stock solution in DMSO to a 1 mM solution with additional sterile DMSO.

-

Final Dilution:

-

Calculate the volume of the stock solution (or intermediate dilution) required to achieve the desired final concentration in your total volume of cell culture medium.

-

Crucially, ensure the final concentration of DMSO in the cell culture medium is kept as low as possible, ideally at or below 0.1% to 0.5%, to minimize solvent-induced cytotoxicity.

-

Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. It is best to add the stock solution to the medium while gently vortexing or swirling the tube to ensure rapid and even dispersion.

-

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate volume of cell culture medium. This is essential to distinguish the effects of the compound from any potential effects of the solvent.

-

Treatment of Cells: Remove the existing medium from your cultured cells and replace it with the freshly prepared this compound-containing medium or the vehicle control medium.

-

Incubation: Incubate the cells for the desired experimental duration.

Visualizations

Signaling Pathway of this compound

Caption: this compound signaling pathway.

Experimental Workflow for Preparing this compound Solutions

Caption: Workflow for preparing this compound solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. research.rug.nl [research.rug.nl]

- 3. A review of the neuroprotective properties of the 5-HT1A receptor agonist this compound HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective efficacy of this compound HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Electrophysiological Recording Techniques with Repinotan

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing electrophysiological techniques in conjunction with Repinotan, a selective 5-HT1A receptor agonist. The information compiled here is intended to assist researchers in designing and executing experiments to investigate the effects of this compound on neuronal activity.

Introduction to this compound

This compound is a potent and selective agonist for the serotonin 1A (5-HT1A) receptor. Its primary mechanism of action involves the activation of these receptors, leading to a cascade of intracellular events that ultimately modulate neuronal excitability. Electrophysiological studies have been pivotal in elucidating these mechanisms, revealing that this compound induces neuronal hyperpolarization, thereby reducing the firing rate of neurons and offering potential neuroprotective effects.[1][2][3][4]

Mechanism of Action